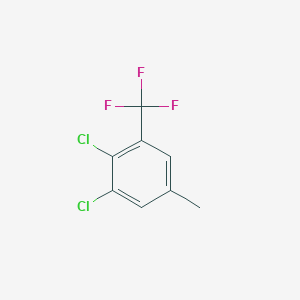

1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene

Description

1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms at positions 1 and 2, a methyl group at position 5, and a trifluoromethyl (-CF₃) group at position 2. This structure confers unique physicochemical properties, such as enhanced electron-withdrawing effects and chemical stability, making it valuable in pharmaceutical and agrochemical synthesis.

Propriétés

IUPAC Name |

1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c1-4-2-5(8(11,12)13)7(10)6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLESTTCLFWLCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507700 | |

| Record name | 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80245-33-6 | |

| Record name | 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Halogenation and Trifluoromethylation via Organolithium Intermediates

A detailed method involves the use of 3,5-dichlorobromobenzene as a starting material, which undergoes lithiation followed by reaction with trifluoroacetyl derivatives to introduce the trifluoromethyl group. This method is carried out under nitrogen protection to avoid side reactions.

- Step 1: Lithiation of 3,5-dichlorobromobenzene with n-butyllithium or tert-butyllithium at low temperatures (-78°C) in tetrahydrofuran solvent.

- Step 2: Dropwise addition of trifluoroacetyl derivatives such as trifluoroacetic acid ethyl ester or trifluoroacetic anhydride.

- Step 3: Gradual warming to room temperature with stirring for several hours.

- Step 4: Quenching with saturated ammonium chloride solution, extraction, drying, and purification by vacuum distillation or silica gel chromatography.

Yields and conditions vary based on reagents:

| Reagent Used | Temperature Range (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| n-Butyllithium + trifluoroacetate | -78 to 0 | 4–10 | 25–39 | TLC monitored, colorless liquid |

| tert-Butyllithium + trifluoroacetic anhydride | -78 to 40–90 | 2.5–12 | 48 | Higher yield, longer reflux |

This method allows for the preparation of trifluoromethylated dichlorobenzene derivatives with good regioselectivity and moderate to high yields.

Halogen Exchange and Direct Fluorination of Methylbenzenes

Another approach involves the continuous gas-phase fluorination of trichloromethyl or tribromomethyl benzene derivatives using hydrofluoric acid. This process is industrially relevant for trifluoromethylbenzene derivatives and can be adapted for substituted benzene rings.

- The reaction is carried out by passing hydrofluoric acid gas counter-current through layers of the trihalomethylbenzene liquid.

- The molar ratio of hydrofluoric acid to substrate is optimized between 3 and 4.

- Contact time ranges from 10 to 100 minutes, preferably 15 to 75 minutes.

- The process yields trifluoromethylated products with over 95% conversion under relatively low pressure and stoichiometric hydrofluoric acid usage.

- By-products such as hydrochloric acid are easily separated, simplifying purification.

This method is suitable for benzene rings bearing substituents inert under reaction conditions (e.g., chlorine, methyl), making it applicable for preparing this compound from the corresponding trihalomethyl precursor.

Substitution Reactions Using Organic Fluorine Reagents

A patent describes a method where 3,5-dichloro-bromobenzenes undergo substitution with organic fluorine reagents under basic conditions at low temperatures (-78 to 0°C), followed by warming to room temperature and further reaction to introduce trifluoromethyl groups.

- Initial substitution with alkali and organic fluorine reagents.

- Subsequent reaction with methyl triphenyl halogenation phosphine derivatives.

- Extraction and purification steps yield trifluoromethylated dichlorobenzene derivatives.

This method emphasizes controlled reaction conditions to avoid side reactions and achieve high purity products.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Organolithium-mediated trifluoroacetylation | 3,5-Dichlorobromobenzene | n-BuLi or t-BuLi, trifluoroacetate derivatives, THF, -78 to 90°C | 25–48 | Good regioselectivity, moderate to high yield | Requires low temperature, inert atmosphere |

| Continuous gas-phase fluorination | Trihalomethyl-substituted benzene | Hydrofluoric acid gas, counter-current flow, 15–75 min contact time | >95 | High yield, scalable, low pressure | Requires handling of HF, specialized equipment |

| Substitution with organic fluorine reagents | 3,5-Dichloro-bromobenzene | Alkali base, organic fluorine reagents, low temperature | Not specified | Controlled substitution, high purity | Multi-step, sensitive conditions |

Research Findings and Practical Considerations

- Reaction Atmosphere: Nitrogen protection is essential in lithiation and trifluoromethylation steps to prevent moisture and oxygen interference.

- Temperature Control: Low temperatures (-78°C) are critical during lithiation to control regioselectivity and avoid side reactions.

- Purification: Vacuum distillation and silica gel chromatography are effective for isolating pure trifluoromethylated products.

- Yield Optimization: Choice of trifluoroacetyl derivative and reaction time significantly impact yields; tert-butyllithium with trifluoroacetic anhydride showed the highest yield (~48%).

- Industrial Scale: Continuous gas-phase fluorination offers a scalable and efficient route with high yields (>95%) but requires careful handling of hydrofluoric acid.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.

Reduction Reactions: The compound can be reduced to remove halogen atoms or modify other functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation with palladium on carbon are typical.

Major Products

Substitution: Products include derivatives with different substituents replacing the chlorine atoms.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include dehalogenated compounds or modified aromatic rings.

Applications De Recherche Scientifique

Synthesis of Agrochemicals

1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene is utilized as an intermediate in the synthesis of agrochemicals. Its trifluoromethyl group enhances the biological activity of resulting compounds. For example, derivatives of this compound are used in the production of herbicides and insecticides, which exhibit improved efficacy against pests.

Case Study: Herbicide Synthesis

A recent study demonstrated the synthesis of a novel herbicide using this compound as a starting material. The compound underwent nucleophilic substitution reactions to yield active herbicidal agents with enhanced selectivity and lower toxicity to non-target species.

Pharmaceutical Intermediates

The compound serves as a precursor for various pharmaceutical agents. Its structural features allow for modifications that lead to biologically active molecules.

Case Study: Pharmaceutical Development

Research has indicated that derivatives synthesized from this compound exhibit anti-inflammatory properties. The compound's ability to participate in electrophilic aromatic substitutions facilitates the introduction of functional groups necessary for pharmacological activity.

Material Science Applications

In material science, this compound is employed in the development of specialty polymers and coatings due to its thermal stability and chemical resistance.

Data Table: Material Properties Comparison

| Property | This compound | Conventional Solvents |

|---|---|---|

| Boiling Point (°C) | 180 | ~40 (Dichloromethane) |

| Thermal Stability | High | Moderate |

| Chemical Resistance | Excellent | Limited |

Mécanisme D'action

The mechanism of action of 1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:

Electrophilic Substitution: The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of new chemical bonds.

Oxidation-Reduction: It can participate in redox reactions, altering its oxidation state and forming new products.

Binding Interactions: The trifluoromethyl group can enhance binding affinity to certain biological targets, influencing the compound’s biological activity.

Comparaison Avec Des Composés Similaires

1,2-Dichloro-5-(methylthio)-3-(trifluoromethyl)benzene (CAS: 2705868-78-4)

1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene (CAS: 657-02-3)

- Structure: Introduces a nitro (-NO₂) group at position 3.

- Impact : The electron-withdrawing nitro group amplifies aromatic electrophilic substitution resistance but increases oxidative stability. This compound is often used in explosives or dye synthesis.

- Molecular Formula: C₇H₂Cl₂F₃NO₂ .

1,4-Dibromo-2,5-bis(trifluoromethyl)benzene (CAS: 2375-96-4)

- Structure : Replaces chlorine with bromine and adds a second trifluoromethyl group.

- Impact : Bromine’s larger atomic radius enhances steric hindrance and alters π-stacking interactions. The dual -CF₃ groups further increase hydrophobicity, making it suitable for liquid crystal or polymer applications.

- Regulatory Status : Listed under 2023 global chemical regulations for mixtures ≥1% due to environmental persistence .

Positional Isomer Comparisons

5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine (CAS: 156425-10-4)

1-Chloro-3-methoxy-2-methyl-5-(trifluoromethyl)benzene (CAS: 2386649-06-3)

- Structure : Methoxy (-OCH₃) at position 3 and methyl at position 2.

- Impact : The methoxy group introduces electron-donating effects, counterbalancing -CF₃’s electron withdrawal. This balance modulates solubility and reactivity in Suzuki-Miyaura coupling reactions .

Comparative Data Table

Notes

- Brominated derivatives (e.g., 1,4-dibromo-2,5-bis(trifluoromethyl)benzene) are subject to international regulations .

- Analytical Characterization : X-ray crystallography (e.g., ORTEP-III) and NMR are critical for confirming substituent positions and purity .

- Synthetic Utility : Methylthio and methoxy variants demonstrate versatility in modifying reaction kinetics and product selectivity .

Q & A

Q. What are optimized synthetic routes for 1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : A Grignard-based approach using isopropylmagnesium chloride in tetrahydrofuran (THF) at -50°C is effective. Example conditions: reacting 1-chloro-3-iodo-5-(trifluoromethyl)benzene with Grignard reagent yields 69% product . Key variables include temperature control (-50°C to prevent side reactions) and stoichiometric excess of the Grignard reagent. Use low-polarity solvents (e.g., THF) to stabilize intermediates.

Q. How can impurities (e.g., diastereomers or regioisomers) be resolved during purification?

- Methodological Answer : Impurities often arise from incomplete halogenation or trifluoromethyl group migration. Use preparative HPLC with a C18 column (ACN/H2O gradient) or fractional crystallization in hexane/ethyl acetate (3:1). Confirm purity via GC-MS (retention time ~12.3 min) and NMR (δ -62 ppm for CF) .

Q. What spectroscopic techniques are most reliable for structural confirmation?

- Methodological Answer :

- NMR : Look for aromatic protons at δ 7.2–7.5 ppm (doublets for Cl and CF substitution).

- NMR : CF appears at δ 122–125 ppm (q, = 272 Hz).

- HRMS : Exact mass = 289.9589 (CHClF) with <2 ppm error .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., CF3_33) influence electrophilic substitution patterns?

- Methodological Answer : The CF group is strongly deactivating (-I effect), directing electrophiles to the meta position. Nitration rates are ~40,000× slower than benzene. Use competitive reactions with methylbenzene (toluene) as a control. Kinetic studies via NMR monitoring (e.g., HNO/HSO at 0°C) reveal regioselectivity .

Q. How to resolve contradictions in regiochemical outcomes during nitration or sulfonation?

- Methodological Answer : Conflicting data may arise from steric hindrance or solvent effects. For nitration, use DFT calculations (B3LYP/6-31G*) to predict transition states. Experimentally, isolate isomers via silica gel chromatography (hexane:DCM = 4:1) and confirm with X-ray crystallography (e.g., 1,2-dichloro-4-nitro isomer vs. 1,2-dichloro-3-nitro isomer) .

Q. What derivatization strategies enhance detection in trace analysis (e.g., environmental samples)?

Q. How to model substituent effects on reaction thermodynamics?

- Methodological Answer : Use computational tools (Gaussian 16) to calculate Hammett σ values. For CF, σ = +0.43. Compare with experimental kinetic data (e.g., Arrhenius plots for bromination) to validate models. Solvent effects (e.g., THF vs. DMF) are modeled via COSMO-RS .

Conflict Resolution in Data

Q. Discrepancies in reported melting points (e.g., 40–43°C vs. 45–48°C): How to validate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.